
4H-1-Benzopyran-4-one, 6,8-dichloro-5,7-dihydroxy-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dichloro-5,7-dihydroxy-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of chlorine atoms at positions 6 and 8, hydroxyl groups at positions 5 and 7, and a phenyl group at position 2 on the chromen-4-one scaffold.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-5,7-dihydroxy-2-phenyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and substituted benzaldehydes.
Claisen-Schmidt Condensation: The initial step involves a Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and a substituted benzaldehyde in the presence of a base, such as sodium hydroxide, to form chalcones.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the chromen-4-one core.
Chlorination: The final step involves the selective chlorination of the chromen-4-one core at positions 6 and 8 using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6,8-Dichloro-5,7-dihydroxy-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen-4-one derivatives.
Substitution: Amino or thio-substituted chromen-4-one derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The biological activity of 6,8-dichloro-5,7-dihydroxy-2-phenyl-4H-chromen-4-one is primarily attributed to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways, such as the PI3K/Akt and MAPK pathways.
相似化合物的比较
Similar Compounds
7,8-Dihydroxy-2-phenyl-4H-chromen-4-one: Lacks chlorine atoms but has similar hydroxyl and phenyl groups.
5,7-Dihydroxy-6-methoxy-2-phenyl-4H-chromen-4-one: Contains a methoxy group instead of chlorine atoms.
Baicalin: A natural flavonoid with similar hydroxyl groups but different substitution patterns.
Uniqueness
6,8-Dichloro-5,7-dihydroxy-2-phenyl-4H-chromen-4-one is unique due to the presence of chlorine atoms at positions 6 and 8, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can enhance the compound’s lipophilicity, potentially improving its bioavailability and cellular uptake.
属性
CAS 编号 |
32140-66-2 |
|---|---|
分子式 |
C15H8Cl2O4 |
分子量 |
323.1 g/mol |
IUPAC 名称 |
6,8-dichloro-5,7-dihydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H8Cl2O4/c16-11-13(19)10-8(18)6-9(7-4-2-1-3-5-7)21-15(10)12(17)14(11)20/h1-6,19-20H |
InChI 键 |
JSHVFWDNGQOQBW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


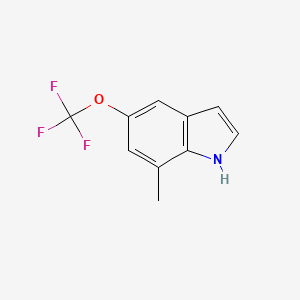

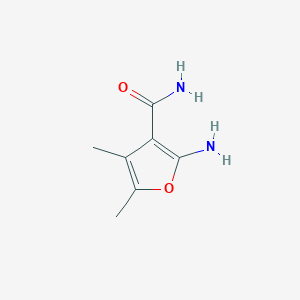
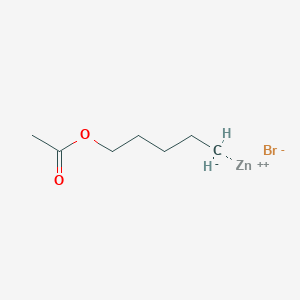
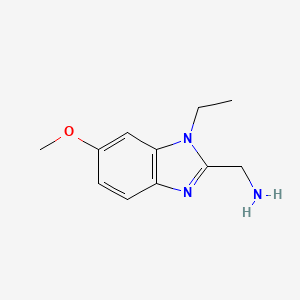
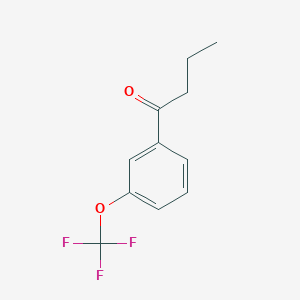
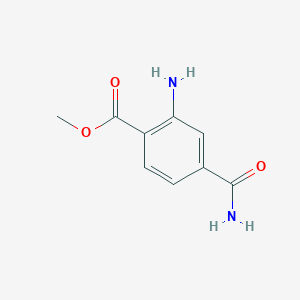
![Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B13981246.png)
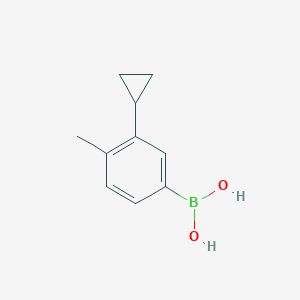
![2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine](/img/structure/B13981252.png)

![(S)-4,5-dihydro-3-[(1z,7z)-hexadecan-7-enylidene]-4-hydroxy-5-methylenefuran-2(3h)-one](/img/structure/B13981264.png)


